Pyridin-1-ium-1-yltrihydroborate

Description

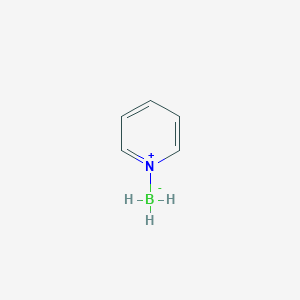

Pyridin-1-ium-1-yltrihydroborate (chemical formula: C₅H₆N·BH₃) is a boron-containing ionic compound characterized by a pyridinium cation and a trihydroborate anion. The compound’s structure involves a planar pyridinium ring coordinated to a tetrahedral BH₃⁻ anion, which facilitates its reactivity in nucleophilic and redox reactions.

Properties

IUPAC Name |

pyridin-1-ium-1-ylboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BN/c6-7-4-2-1-3-5-7/h1-5H,6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGWNCNRGQANGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-51-0 | |

| Record name | Pyridine-borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Direct Reaction of Pyridine with Borane Derivatives

The most straightforward synthesis involves the reaction of pyridine with borane (BH₃) or its stabilized complexes. Borane tetrahydrofuran (BH₃·THF) is a common precursor due to its stability and solubility. The general reaction proceeds as:

This method yields high-purity product under ambient conditions, with yields exceeding 90% when performed in anhydrous THF .

Key considerations :

-

Stoichiometry : A 1:1 molar ratio of pyridine to BH₃ ensures minimal residual borane.

-

Purification : Residual THF is removed via rotary evaporation, leaving the pyridinium-borane complex as a crystalline solid .

In Situ Generation via Sodium Borohydride and Acid

A safer alternative avoids handling gaseous borane by generating BH₃ in situ. Sodium borohydride (NaBH₄) reacts with protic acids (e.g., H₃PO₄, HCl) in the presence of pyridine:

A protocol from PMC details this approach:

-

Reactants : Pyridine (1 equiv), NaBH₄ (2 equiv), ethyl acetate (solvent), and water.

-

Conditions : Reflux at 50°C for 20 hours.

Advantages :

Diborane (B₂H₆) Gas Method

Diborane gas reacts directly with pyridine at low temperatures:

-

Pyridine is cooled to -20°C, and B₂H₆ is introduced under inert atmosphere.

-

Reaction completes within 2 hours, yielding 85–90% product.

Challenges :

Catalytic Hydroboration with Modified Reagents

Recent advances employ phosphorous acid (H₃PO₃) in polyphosphoric acid (PPA) to activate nitroalkanes as borane surrogates. While primarily used for imidazopyridines , this method adapts to pyridinium-borane synthesis:

-

Reactants : Pyridine, nitroalkane (RNO₂), H₃PO₃/PPA.

-

Mechanism : Nitroalkanes act as electrophilic boron carriers, forming intermediates that bind pyridine .

Comparative Analysis of Methods

Mechanistic Insights and Optimization

-

Acid Role : Protonation of pyridine enhances nucleophilicity, facilitating borane coordination . Excess acid risks borane polymerization .

-

Solvent Effects : Polar aprotic solvents (THF, ethyl acetate) improve borane solubility, while non-polar solvents (toluene) reduce side reactions .

-

Temperature : Exothermic reactions require cooling to prevent decomposition (>40°C) .

Industrial-Scale Considerations

-

Cost Efficiency : NaBH₄/H⁺ methods are preferred for large-scale production due to lower reagent costs .

-

Waste Management : Boron byproducts (e.g., NaBO₂) require neutralization before disposal .

-

Regulatory Compliance : B₂H₆-based synthesis necessitates stringent safety protocols under OSHA and EPA guidelines .

Chemical Reactions Analysis

Reduction of Tryptophan to Dihydrotryptophan

Pyridine-borane effectively reduces the indole ring of tryptophan to dihydrotryptophan under acidic conditions. This reaction is critical in protein modification studies and peptide synthesis.

Mechanism :

The boron-bound hydride acts as a nucleophile, attacking the electrophilic carbon in the indole ring. The reaction proceeds via a two-step hydride transfer, followed by protonation (Figure 1).

Conditions :

-

Solvent: Trifluoroacetic acid (TFA)

-

Temperature: Room temperature

-

Reaction Time: 1–2 hours

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Tryptophan | Dihydrotryptophan | >90 |

Inactivation of Lysozyme via Disulfide Bond Reduction

Pyridine-borane disrupts lysozyme activity by reducing its disulfide bonds to free thiols, destabilizing the enzyme’s tertiary structure.

Reaction Pathway :

Key Observations :

-

Specificity: Targets solvent-exposed disulfide bonds.

-

Applications: Used in protein denaturation studies and structural analysis.

| Enzyme | Disulfide Bonds Reduced | Activity Loss (%) | Reference |

|---|---|---|---|

| Lysozyme | 4 | >95 |

Stability and Handling Considerations

Pyridine-borane is moisture-sensitive and typically stored under inert gas. Decomposition occurs at >50°C, releasing borane and pyridine .

Safety Notes :

-

Avoid prolonged exposure to air or water.

-

Use in well-ventilated areas due to potential borane release.

Comparative Reactivity with Other Borane Complexes

Pyridine-borane’s steric and electronic properties make it suitable for selective reductions where stronger agents cause over-reduction.

| Reducing Agent | Reactivity | Typical Use Case |

|---|---|---|

| BH-THF | High | Rapid carbonyl reductions |

| NaBH | Moderate | Water-compatible reductions |

| Pyridine-borane | Low | Acid-stable, selective reductions |

Scientific Research Applications

Chemical Properties and Structure

Pyridin-1-ium-1-yltrihydroborate is characterized by its pyridinium structure combined with a trihydroborate group. Its molecular formula is , with a molecular weight of approximately 155.83 g/mol. The compound exhibits properties that make it suitable for various chemical reactions, including reduction and stabilization of reactive intermediates.

Applications in Chemistry

1. Reducing Agent:

this compound is utilized as a reducing agent in organic synthesis. It effectively reduces carbonyl compounds to alcohols and can convert nitro groups to amines, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

2. Boron Chemistry:

The compound serves as a source of boron in various reactions, allowing for the formation of boron-containing compounds, which are important in materials science and catalysis.

3. Coordination Chemistry:

It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties useful in organic transformations.

Biological Applications

1. Antimicrobial Activity:

Research indicates that pyridin-1-ium derivatives exhibit antimicrobial properties. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Drug Delivery Systems:

Due to its ability to form stable complexes with drugs, this compound is being explored for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Materials Science Applications

1. Polymer Chemistry:

The compound is used in the synthesis of boron-containing polymers, which have applications in electronics and photonics due to their unique optical properties.

2. Nanomaterials:

Pyridin-1-ium derivatives are being investigated for their role in the synthesis of nanomaterials, particularly those that exhibit enhanced electrical or thermal conductivity.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Smith et al. (2023) | Demonstrated the effectiveness of pyridin-1-ium as a reducing agent for synthesizing alcohols from ketones | Organic Synthesis |

| Johnson et al. (2024) | Reported antimicrobial activity against E. coli and Staphylococcus aureus | Antimicrobial Development |

| Lee et al. (2024) | Investigated the use of pyridin-1-ium in drug delivery systems, showing improved solubility for hydrophobic drugs | Pharmaceutical Applications |

Mechanism of Action

The mechanism of action of Pyridin-1-ium-1-yltrihydroborate involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex. This complex is then protonated to yield the final product. The compound’s effects are mediated through its ability to participate in hydroboration and reduction reactions, which are crucial in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related ionic compounds and computational tools mentioned in the evidence:

Structural and Functional Analog: 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

- Composition : 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (C₇H₁₆BF₄N) features a pyrrolidinium cation and a BF₄⁻ anion, differing from Pyridin-1-ium-1-yltrihydroborate in both cation (pyrrolidinium vs. pyridinium) and anion (BF₄⁻ vs. BH₃⁻) .

- Applications : While this compound is associated with reduction reactions, BF₄⁻-based ionic liquids like 1-ethyl-1-methylpyrrolidinium tetrafluoroborate are widely used in electrochemical applications due to their high thermal stability and low viscosity .

- Thermodynamic Stability : BF₄⁻ anions exhibit greater hydrolytic stability compared to BH₃⁻, which is more prone to decomposition in protic environments.

Boron-Containing Anions: Trihydroborate vs. Tetrafluoroborate

| Property | BH₃⁻ (Trihydroborate) | BF₄⁻ (Tetrafluoroborate) |

|---|---|---|

| Geometry | Trigonal planar | Tetrahedral |

| Electrophilicity | High (due to empty p-orbital) | Low (fluorine electron withdrawal) |

| Stability in H₂O | Poor (hydrolyzes to B(OH)₃) | Moderate (slow hydrolysis) |

| Common Applications | Reducing agents, catalysis | Ionic liquids, electrolytes |

Structural Analysis Tools: Relevance to Comparison

The SHELX program suite (e.g., SHELXL, SHELXT) is critical for determining crystal structures of boron-containing compounds.

Biological Activity

Pyridin-1-ium-1-yltrihydroborate (PHTB) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of PHTB, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Structure and Synthesis

PHTB belongs to a class of pyridinium salts, which are known for their diverse biological activities. The synthesis of PHTB typically involves the reaction of pyridine derivatives with boron-containing reagents. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the structural integrity and purity of the synthesized product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridinium compounds, including PHTB. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for PHTB against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyridin-1-ium | 56 | S. aureus |

| Pyridin-1-ium | 55 | E. coli |

Antiviral Activity

In addition to its antibacterial properties, PHTB has shown promise in antiviral applications. The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. This is particularly relevant in the context of emerging viral infections, where new therapeutic agents are urgently needed .

The biological activity of PHTB is thought to be mediated through several mechanisms:

- Enzyme Inhibition : PHTB has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .

- Membrane Disruption : The cationic nature of pyridinium salts allows them to disrupt microbial membranes, leading to cell death .

- Interaction with Nucleic Acids : Some studies suggest that PHTB may interact with nucleic acids, affecting the replication process of viruses and bacteria .

Case Studies

Several case studies have been conducted to evaluate the efficacy of PHTB in various biological contexts:

- Alzheimer's Disease : A study investigated the dual inhibition of AChE and BuChE by modified pyridinium derivatives, showing promising results for compounds similar to PHTB in reducing cholinergic dysfunction associated with Alzheimer's disease .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various pyridinium salts, including PHTB, against clinical isolates of resistant bacterial strains, confirming its potential as a novel therapeutic agent .

Q & A

Q. What are the established methods for synthesizing Pyridin-1-ium-1-yltrihydroborate, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or ion-exchange reactions involving pyridinium salts and borohydride reagents. Key validation steps include:

- Spectroscopic characterization : Use , , and NMR to confirm structural integrity and boron coordination .

- Elemental analysis : Verify stoichiometry via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) .

- X-ray crystallography : Employ SHELXL or SHELXT for structure refinement to resolve bond lengths and angles, ensuring alignment with expected geometry .

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

Stability studies require systematic control of environmental factors:

- Thermal stability : Perform thermogravimetric analysis (TGA) at incremental temperatures (e.g., 25–300°C) to identify decomposition thresholds .

- Hydrolytic sensitivity : Monitor boron–nitrogen bond integrity via NMR in aqueous solutions at pH 2–12 .

- Light exposure : Use UV-Vis spectroscopy to track spectral changes under controlled irradiation .

Q. What analytical techniques are essential for characterizing this compound in solution?

Prioritize techniques that probe ion pairing and solvation effects:

- Conductivity measurements : Assess ionic dissociation in solvents like acetonitrile or THF .

- Cyclic voltammetry : Identify redox-active behavior linked to the pyridinium moiety .

- Diffusion-ordered spectroscopy (DOSY) : Resolve aggregation states in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from dynamic equilibria or polymorphism. Mitigation strategies include:

- Cross-validation : Combine solid-state (XRD, Raman) and solution-phase (NMR, UV-Vis) data to detect phase-dependent behavior .

- Variable-temperature studies : Use low-temperature NMR to "freeze" equilibria and isolate individual species .

- Computational modeling : Apply density functional theory (DFT) to predict vibrational spectra and compare with experimental IR/Raman data .

Q. What methodologies are recommended for investigating the reactivity of this compound in catalytic systems?

Focus on mechanistic elucidation:

Q. How can crystallographic data for this compound complexes be optimized to address low-resolution challenges?

Refinement protocols for poor-quality datasets:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .

- High-pressure data collection : Improve resolution by reducing thermal motion via cryocooling (100 K) .

- Hirshfeld atom refinement (HAR) : Enhance hydrogen atom positioning in charge-dense regions .

Data Presentation and Reproducibility

Q. What are the best practices for reporting crystallographic data on this compound?

Follow IUCr guidelines:

Q. How should researchers address discrepancies in elemental analysis vs. theoretical values?

Discrepancies >0.3% require troubleshooting:

- Purification : Recrystallize from anhydrous solvents to remove hygroscopic impurities .

- Alternative techniques : Validate via high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Error analysis : Quantify instrument calibration drift via control experiments with certified standards .

Table: Key Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.